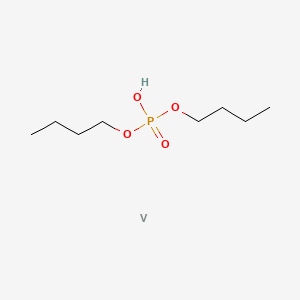

Dibutyl hydrogen phosphate, vanadium salt

Description

Significance and Research Interest in Organovanadium Phosphate (B84403) Compounds

Organovanadium compounds, particularly those containing phosphate ligands, have garnered significant research interest due to their diverse applications. wikipedia.orgrsc.org A primary area of focus is their role in catalysis. wikipedia.orgrsc.org Organovanadium species are implicated as catalysts for producing butadiene-based rubbers, and vanadium phosphate materials are known catalysts in various organic transformations, including the oxidation of butane (B89635) to maleic anhydride (B1165640). wikipedia.orgtaylorandfrancis.comresearchgate.net The catalytic activity often stems from the ability of the vanadium center to exist in multiple, easily interconvertible oxidation states, which facilitates redox reactions. rsc.org

Beyond catalysis, these compounds serve as valuable precursors in materials science for the synthesis of vanadium-based materials, such as vanadium oxides, which have applications in energy storage and electronics. ontosight.ai There is also growing interest in the medicinal and biological roles of vanadium compounds. researchgate.netnih.gov The structural similarity between the vanadate (B1173111) and phosphate ions allows some vanadium compounds to interact with biological systems, for instance, by inhibiting enzymes like protein tyrosine phosphatases (PTPs). researchgate.netresearchgate.net This has led to investigations into their potential as therapeutic agents, including insulin-mimetic compounds for diabetes treatment. nih.govnih.gov

Historical Context of Vanadium Coordination Chemistry with Phosphorus-Based Ligands

The study of vanadium coordination chemistry has evolved significantly over time. An early milestone in organovanadium chemistry was the reporting of vanadocene dichloride, which was prepared from sodium cyclopentadienyl (B1206354) and vanadium tetrachloride. wikipedia.org The chemistry of vanadium is notable for the accessibility of four adjacent oxidation states (+2, +3, +4, and +5), each often displaying a characteristic color in aqueous solution. wikipedia.org

Historically, research has described the binary compounds of vanadium with various ligands, including phosphides. researchgate.net The coordination chemistry of vanadium(IV) is particularly dominated by the stable vanadyl (VO²⁺) group. researchgate.net In recent decades, there has been a substantial increase in the number of vanadium coordination complexes that have been synthesized and structurally characterized. researchgate.net This expansion includes complexes with a wide variety of ligands, with oxygen-donor ligands being prominent, especially in the higher oxidation states. researchgate.netacs.org The development of vanadium phosphate chemistry, specifically, has been driven by the catalytic applications of materials like vanadyl pyrophosphate. taylorandfrancis.com

Scope and Research Aims for Dibutyl Hydrogen Phosphate Vanadium Salt

Research on dibutyl hydrogen phosphate, vanadium salt, is primarily focused on its practical applications in chemical synthesis and materials science. ontosight.ai A key research aim is its utilization as a catalyst or co-catalyst in organic reactions, such as oxidation and polymerization processes. ontosight.ai The vanadium center in the complex is believed to facilitate these reactions, making it useful in the production of fine chemicals and polymers. ontosight.ai

Another significant research direction is its use as a precursor for creating vanadium oxide materials. ontosight.ai These materials are important in fields like energy storage, particularly for batteries. ontosight.ai While the broader class of organovanadium compounds is being explored for biological activity, the specific biological applications of this compound, are less documented and represent an area for future investigation. ontosight.ai

Data Tables

Table 1: Physicochemical Properties of Dibutyl Hydrogen Phosphate

This table details the properties of the organic ligand component of the title compound.

| Property | Value | Source |

| IUPAC Name | dibutyl hydrogen phosphate | nih.gov |

| Molecular Formula | C₈H₁₉O₄P | nih.govnih.gov |

| Molecular Weight | 210.21 g/mol | nih.gov |

| Appearance | Pale-amber, odorless liquid | nih.govnoaa.gov |

| Water Solubility | Moderately soluble (18 g/L at 20°C) | noaa.gov |

| Boiling Point | Decomposes at 100°C | noaa.gov |

| Density | 1.06 g/mL | noaa.gov |

Table 2: Applications of Organovanadium Phosphate Compounds

This table summarizes key application areas for the broader class of compounds to which this compound belongs.

| Application Area | Specific Use | Examples | Source |

| Catalysis | Oxidation Reactions | Oxidation of butane to maleic anhydride | taylorandfrancis.comresearchgate.net |

| Polymerization | Production of butadiene-based rubbers | wikipedia.org | |

| Acetalization | Acetalization of benzaldehyde | researchgate.net | |

| Materials Science | Precursors | Synthesis of vanadium oxide materials for batteries and electronics | ontosight.ai |

| Cathode Materials | Use in aqueous zinc-ion batteries (ZIBs) | rsc.org | |

| Medicinal Chemistry | Therapeutic Potential | Insulin-mimetic and antidiabetic properties | nih.govnih.gov |

| Enzyme Inhibition | Inhibition of protein tyrosine phosphatases (PTPs) | researchgate.netresearchgate.net |

Table 3: Common Oxidation States of Vanadium in Aqueous Solution

Vanadium's ability to exist in multiple oxidation states is central to its chemistry.

| Oxidation State | Ion Formula | Color |

| +2 | [V(H₂O)₆]²⁺ | Lilac |

| +3 | [V(H₂O)₆]³⁺ | Green |

| +4 | [VO(H₂O)₅]²⁺ | Blue |

| +5 | [VO₂(H₂O)₄]⁺ | Yellow |

| Source: wikipedia.org |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

29359-66-8 |

|---|---|

Molecular Formula |

C8H19O4PV |

Molecular Weight |

261.15 g/mol |

IUPAC Name |

dibutyl hydrogen phosphate;vanadium |

InChI |

InChI=1S/C8H19O4P.V/c1-3-5-7-11-13(9,10)12-8-6-4-2;/h3-8H2,1-2H3,(H,9,10); |

InChI Key |

CQHFIKZAUKOKQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOP(=O)(O)OCCCC.[V] |

Related CAS |

107-66-4 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies for Dibutyl Hydrogen Phosphate Vanadium Salts

General Synthetic Pathways for Organophosphorus Vanadium Complexes

The creation of organophosphorus vanadium complexes, including dibutyl hydrogen phosphate (B84403) vanadium salts, leverages several established synthetic techniques. These methods provide a foundation for controlling the structure, morphology, and ultimately the functionality of the resulting materials. rsc.orgrsc.org

Hydrothermal Synthesis Approaches

Hydrothermal synthesis is a versatile and widely employed method for preparing a variety of crystalline materials, including vanadium phosphate compounds. frontiersin.org This technique involves chemical reactions in aqueous solutions at temperatures above the boiling point of water and at pressures greater than 1 atm. For the synthesis of organophosphorus vanadium complexes, this one-step process is advantageous for producing nanomaterials. frontiersin.org

The process typically involves the reaction of a vanadium precursor, such as vanadium pentoxide (V₂O₅) or ammonium (B1175870) metavanadate (NH₄VO₃), with a phosphorus source, like phosphoric acid (H₃PO₄), in a sealed autoclave. frontiersin.org The use of different vanadium sources can lead to the formation of distinct vanadium phosphate compounds with varying morphologies. frontiersin.org For instance, the hydrothermal reaction of H₃PO₄ with NH₄VO₃ can yield [H₀.₆(VO)₃(PO₄)₃(H₂O)₃]·4H₂O, while using V₂O₅ can result in the formation of VOPO₄·2H₂O. frontiersin.org

The morphology of the final product is influenced by several parameters, including pH and temperature. nih.gov For example, the width of H₂V₃O₈ nanobelts, synthesized via hydrothermal treatment of V₂O₅ suspensions, can be controlled by adjusting the pH of the reaction mixture. nih.gov Furthermore, the presence of structure-directing agents, such as long-chain amines or other amphiphilic molecules, can guide the formation of specific nano- and microstructures, including nanotubes, nanorods, and nanosheets. mdpi.com These molecules can intercalate between the layers of the vanadium oxide host lattice, influencing the final architecture of the complex. mdpi.com

A summary of typical conditions for hydrothermal synthesis of vanadium phosphates is presented in Table 1.

| Parameter | Typical Range/Value | Effect on Product |

| Temperature | 180 - 260 °C | Influences crystallinity and phase formation. nih.govnih.gov |

| Time | 24 hours - 7 days | Affects crystal growth and purity. frontiersin.orgmdpi.com |

| pH | 3 - 7 | Controls morphology and structure. nih.gov |

| Precursors | V₂O₅, NH₄VO₃, VO(alkoxide)₃ | Determines the resulting vanadium phosphate phase. frontiersin.orgmdpi.com |

| Additives | Amines, Dipeptides | Act as structure-directing agents. mdpi.com |

Solvothermal Synthesis Methods

Solvothermal synthesis is analogous to the hydrothermal method but employs non-aqueous solvents, often at elevated temperatures and pressures. This technique is particularly effective for producing high-nuclearity vanadium clusters and other organometallic complexes. nih.gov By superheating alcohol solutions of simple trimetallic vanadium(III) precursors, researchers have successfully synthesized octa- and decametallic vanadium(III) clusters. nih.gov

For example, the solvothermal reaction of vanadium(III) precursors in ethanol (B145695) can yield [V₈(OEt)₈(OH)₄(O₂CPh)₁₂], while using methanol (B129727) as the solvent can produce [V₁₀(OMe)₂₀(O₂CMe)₁₀]. nih.gov This highlights the crucial role of the solvent in determining the final structure of the cluster. The polyol-induced solvothermal process, using a high-boiling alcohol like ethylene (B1197577) glycol, has been utilized to create hollow nanostructured microspheres of vanadyl glycolate, which can then be converted to vanadium pentoxide. acs.orgwashington.edu

The general procedure for solvothermal synthesis involves dissolving the vanadium precursor and the organic ligand in a suitable solvent within a Teflon-lined stainless-steel autoclave. The vessel is then sealed and heated to a specific temperature for a set duration, followed by cooling to allow for the crystallization of the product. nih.gov

Reflux-Based Preparation Techniques

Reflux-based methods are a common and straightforward approach for the synthesis of certain vanadium phosphate precursors, particularly vanadyl hydrogen phosphate hemihydrate (VOHPO₄·0.5H₂O), a key precursor for industrial catalysts. rsc.orgrsc.org This technique typically involves heating a reaction mixture in a solvent, with any evaporated solvent being condensed and returned to the reaction vessel.

A standard preparation involves the reflux of V₂O₅ and H₃PO₄ in an alcohol such as isobutanol. rsc.org The alcohol serves as both a solvent and a reducing agent, converting V⁵⁺ to V⁴⁺. cardiff.ac.uk The resulting VOHPO₄·0.5H₂O precipitates as a pale blue solid. rsc.org An alternative two-step reflux method involves first preparing vanadyl phosphate dihydrate (VOPO₄·2H₂O) by refluxing V₂O₅ and H₃PO₄ in water. The resulting yellow solid is then refluxed in an alcohol to yield the desired VOHPO₄·0.5H₂O. rsc.org

The nature of the alcohol used can significantly influence the morphology of the final product. researchgate.net The addition of co-solvents, such as alkanes, during the reflux stage can also alter the structure of the resulting vanadium phosphate products. cardiff.ac.uk

Surface Organometallic Chemistry Routes

While less commonly detailed for the specific synthesis of dibutyl hydrogen phosphate vanadium salts, surface organometallic chemistry offers a powerful approach for creating well-defined, supported vanadium catalysts. This methodology involves the reaction of organometallic precursors with the surface of a support material, such as silica (B1680970) or alumina (B75360).

This technique allows for the precise control of the active sites at a molecular level, leading to highly uniform catalytic centers. The vanadium precursors used can range from simple alkyls to more complex cyclopentadienyl (B1206354) derivatives. wikipedia.orgrug.nl The interaction between the organovanadium precursor and the support's surface hydroxyl groups can lead to the formation of new chemical bonds, anchoring the vanadium species to the support. While direct application to dibutyl hydrogen phosphate vanadium salt synthesis is not widely reported, this approach holds potential for creating supported versions of these catalysts with enhanced stability and activity.

Specific Precursor Chemistry and Ligand Derivatization for Dibutyl Hydrogen Phosphate Vanadium Salts

The synthesis of dibutyl hydrogen phosphate vanadium salts specifically involves the reaction between a suitable vanadium precursor and dibutyl hydrogen phosphate or its derivatives. The choice of precursors is critical and dictates the reaction conditions and the final product's properties. thieme-connect.de

Vanadium can exist in multiple oxidation states, from +2 to +5, with each state offering different coordination chemistry. wikipedia.orgthieme-connect.de Common vanadium precursors include vanadium chlorides (e.g., VCl₃, VCl₄), vanadium oxyhalides (e.g., VOCl₃), and vanadocene dichloride (Cp₂VCl₂). wikipedia.org The selection of the vanadium precursor will influence the oxidation state of the vanadium in the final complex.

Dibutyl hydrogen phosphate ((C₄H₉O)₂PO(OH)) acts as the organophosphorus ligand. It can be synthesized through various methods, including the reaction of butanol with phosphorus oxychloride. researchgate.net The hydroxyl group on the phosphate is acidic and can be deprotonated to form the dibutyl phosphate anion, which then coordinates to the vanadium center. The reaction typically involves a simple salt metathesis or a reaction with a vanadium complex where a ligand can be displaced by the dibutyl phosphate.

The general reaction can be represented as: V-Xₙ + n (C₄H₉O)₂PO(OH) → V[O₂P(OC₄H₉)₂]ₙ + n HX where V-Xₙ is a vanadium precursor with X as a leaving group (e.g., Cl).

Influence of Reaction Conditions on Product Formation and Catalytic Precursor Properties

The reaction conditions play a pivotal role in determining the structure, morphology, and ultimately the catalytic properties of the resulting dibutyl hydrogen phosphate vanadium salt. ias.ac.inresearchgate.net Key parameters that can be controlled include temperature, pressure, solvent, reaction time, and the presence of additives.

The order of addition of reactants can have a remarkable influence on the precursor morphology. ias.ac.in For instance, in the preparation of vanadium phosphate catalysts, adding an alkane co-solvent before the reduction step can lead to the formation of different morphologies compared to adding it after the reduction. ias.ac.in

The use of high-pressure methods, such as in an autoclave, can lead to different phases compared to reflux methods at atmospheric pressure. researchgate.netntnu.no For example, the aqueous hydrochloric acid route for preparing vanadium phosphates under high pressure can yield hydrated VOPO₄ phases instead of the expected V⁴⁺ phases. researchgate.net However, high-pressure methods can sometimes result in lower surface area materials. researchgate.net

The choice of reducing agent in syntheses involving the reduction of V⁵⁺ precursors is also critical. Alcohols are commonly used, and the specific alcohol can affect the rate of reduction of V⁵⁺ to V⁴⁺, which in turn influences whether VOHPO₄·0.5H₂O or VO(H₂PO₄)₂ is formed. cardiff.ac.uk

The table below summarizes the influence of various reaction conditions on the properties of vanadium phosphate catalyst precursors, which can be extrapolated to the synthesis of dibutyl hydrogen phosphate vanadium salts.

| Reaction Condition | Influence on Product Properties |

| Temperature | Affects crystallinity, phase purity, and surface area. researchgate.net |

| Pressure | Can lead to the formation of different crystalline phases. researchgate.net |

| Solvent/Co-solvent | Influences morphology and the rate of precursor formation. cardiff.ac.ukias.ac.in |

| Reactant Addition Order | Can significantly alter the morphology of the precursor. ias.ac.in |

| Reducing Agent | Determines the rate of reduction and the final vanadium oxidation state. cardiff.ac.uk |

| Additives | Can act as structure-directing agents to control morphology. rsc.org |

Role of P:V Ratio in Catalyst Synthesis

The atomic ratio of phosphorus to vanadium (P:V) is a critical parameter in the synthesis of vanadium phosphate catalysts, profoundly influencing the phase composition, structural properties, and ultimately, the catalytic performance. ias.ac.inbohrium.com The synthesis of the catalytically important vanadyl hydrogen phosphate hemihydrate (VOHPO₄·0.5H₂O), a precursor to the active (VO)₂P₂O₇ phase, is typically targeted with a P:V ratio close to one. ias.ac.in

During synthesis, the P:V ratio on the surface of the forming material can change over time. Studies involving the reaction of V₂O₅ with phosphoric acid show that the P:V ratio increases as the synthesis progresses, leading to the progressive attachment of phosphate to a vanadium oxide structure. bohrium.comresearchgate.net This dynamic evolution is crucial for the formation of the desired crystalline phase. For instance, in surfactant-mediated syntheses, VOHPO₄·0.5H₂O was observed to form only after sufficient phosphorus incorporation had occurred, which leads to the collapse of an intermediate lamellar structure. bohrium.com

Furthermore, the initial P:V ratio in the reaction mixture can dictate which vanadium phosphate phases are formed. While a ratio near unity favors VOHPO₄·0.5H₂O, different ratios can lead to other compounds, such as VO(H₂PO₄)₂. cardiff.ac.ukcardiff.ac.uk The precise control of the P:V ratio is therefore essential for directing the synthesis towards the desired precursor with optimal characteristics for catalytic applications.

Effect of Alkane Additives on Morphology and Structure

The addition of alkane co-solvents during the synthesis of vanadium phosphates has a significant effect on the resulting material's structure and morphology. cardiff.ac.ukcardiff.ac.uk Research has shown that when vanadium phosphate catalysts are prepared by the reduction of VOPO₄·2H₂O with an alcohol, the introduction of an n-alkane (ranging from C4 to C16) can fundamentally alter the reaction product. cardiff.ac.ukcardiff.ac.uk

In the absence of an alkane, the typical product is VOHPO₄·0.5H₂O, which is the standard precursor for industrial catalysts used in the oxidation of n-butane to maleic anhydride (B1165640). cardiff.ac.ukcardiff.ac.ukwikipedia.org However, the addition of an alkane co-solvent promotes the formation of a different phase, VO(H₂PO₄)₂, which is characterized by block-shaped crystallites. cardiff.ac.ukcardiff.ac.uk

This effect is attributed to the influence of the alkane on the reduction rate of V⁵⁺ to V⁴⁺. cardiff.ac.ukcardiff.ac.uk

Fast Reduction: Without the alkane, the reduction of vanadium is rapid. This leads to a local P:V⁴⁺ ratio of approximately 1, which favors the crystallization of VOHPO₄·0.5H₂O. cardiff.ac.ukcardiff.ac.uk

Slow Reduction: The presence of an alkane co-solvent is thought to slow down the reduction step. This results in a much higher local P:V⁴⁺ ratio, which preferentially leads to the formation of VO(H₂PO₄)₂. cardiff.ac.ukcardiff.ac.uk

The amount of alkane required to induce this structural change decreases as the carbon chain length of the n-alkane increases. cardiff.ac.ukcardiff.ac.uk The specific order of addition of the alkane and the reducing alcohol can also have a remarkable influence on the precursor's morphology. rsc.org For example, adding n-octane before the reduction step can lead to nanoscale rhomboidal VOHPO₄·0.5H₂O platelets, whereas co-addition with the alcohol can result in rosette-type aggregates. rsc.org

Influence of Alkane Addition on Vanadium Phosphate Product Formation

| Condition | Primary Product Phase | Dominant Morphology | Underlying Mechanism |

| No Alkane Additive | VOHPO₄·0.5H₂O cardiff.ac.ukcardiff.ac.uk | Rosette-type aggregates rsc.org | Fast reduction of V⁵⁺ to V⁴⁺, leading to a local P:V⁴⁺ ratio of ~1. cardiff.ac.ukcardiff.ac.uk |

| With Alkane Additive (e.g., C4-C16) | VO(H₂PO₄)₂ cardiff.ac.ukcardiff.ac.uk | Block-shaped crystallites cardiff.ac.ukcardiff.ac.uk | Slow reduction of V⁵⁺ to V⁴⁺, leading to a high local P:V⁴⁺ ratio. cardiff.ac.ukcardiff.ac.uk |

Scalability and Efficiency of Synthesis Protocols for Research Applications

The synthesis protocols for vanadium phosphate catalyst precursors, such as VOHPO₄·0.5H₂O, are well-established and considered efficient and scalable for research and laboratory applications. The common methods, which typically involve the reduction of a V₂O₅ precursor in an alcohol medium followed by the addition of phosphoric acid, utilize standard laboratory equipment and readily available chemical reagents. ias.ac.inul.ie

These synthesis routes, whether conducted in aqueous or organic media, are highly reproducible, allowing researchers to systematically study the effects of various parameters like P:V ratio, additives, and reaction time. ias.ac.inbohrium.com The procedures generally involve refluxing the reaction mixture, which is a standard and efficient laboratory technique for maintaining a controlled reaction temperature over extended periods. elsevierpure.com

While these methods are efficient for producing gram-scale quantities suitable for catalyst screening and characterization, scaling up for industrial production presents different challenges. rsc.org However, for research purposes, the established protocols are robust. High-pressure methods using autoclaves have been explored, but for common reducing agents, these have sometimes led to lower surface area materials, which may limit their utility for certain catalytic applications. elsevierpure.com The efficiency of these syntheses allows for the routine production of catalyst precursors with controlled properties, facilitating ongoing research and development in the field of selective oxidation catalysis. rsc.org

Coordination Chemistry and Structural Elucidation of Dibutyl Hydrogen Phosphate Vanadium Complexes

Ligand Design and Coordination Modes of Dibutyl Phosphate (B84403) with Vanadium

Dibutyl hydrogen phosphate, [(CH₃(CH₂)₃O)₂PO₂H], serves as a versatile ligand in vanadium chemistry. Its coordination behavior is primarily dictated by the phosphate head group, while the butyl chains influence properties such as solubility and steric hindrance. The deprotonated form, dibutyl phosphate [(CH₃(CH₂)₃O)₂PO₂]⁻, acts as an anionic ligand, readily coordinating to the cationic vanadium center. The fundamental interactions are rooted in the ability of the phosphate oxygen atoms to act as Lewis bases, donating electron pairs to the Lewis acidic vanadium ion. researchgate.net

The coordination environment around a vanadium ion is highly flexible, commonly featuring coordination numbers from 4 to 6, leading to various geometries. In complexes with phosphate ligands, vanadium(V) centers are often found in octahedral geometries. wikipedia.org Vanadium(IV) in the form of the vanadyl ion (VO²⁺) typically exhibits a five-coordinate, distorted square pyramidal geometry, though it can accept a sixth ligand to form a distorted octahedron. wikipedia.orgwikipedia.org The coordination sphere in these complexes consists of oxygen atoms from the phosphate groups, as well as potentially from vanadyl-oxo groups, water molecules, or other solvent molecules. wikipedia.org

| Vanadium Species | Typical Coordination Number | Common Geometry |

| Vanadyl(IV) (VO²⁺) | 5 | Square Pyramidal |

| 6 | Distorted Octahedral | |

| Vanadium(V) | 5 | Trigonal Bipyramidal |

| 6 | Octahedral | |

| Vanadium(III) | 6 | Octahedral |

This table presents typical coordination environments for vanadium ions, which are foundational for understanding dibutyl phosphate complexes.

The dibutyl phosphate ligand exhibits two primary coordination modes with vanadium centers: chelation and bridging.

Chelation: While less common for a simple dialkyl phosphate ligand acting alone, chelation can occur if the two phosphoryl oxygens of a single phosphate group bind to the same metal center. This is often seen in multidentate ligands where the phosphate is part of a larger structure designed to favor such binding.

Bridging: The most common and structurally significant mode is bridging, where the phosphate group links two or more vanadium centers. nih.gov The P-O⁻ moiety can coordinate to one vanadium ion while the P=O oxygen coordinates to another. This bridging capability is the basis for the formation of multinuclear and polymeric vanadium phosphate structures. nih.gov This is analogous to how vanadyl hydrogen phosphate forms extended structures through V-O-P linkages. wikipedia.org

Vanadium Oxidation States and Their Influence on Complex Structure and Reactivity

Vanadium is notable for its ability to exist in several stable oxidation states, primarily +3, +4, and +5 in phosphate complexes. wikipedia.orgias.ac.in The specific oxidation state profoundly influences the resulting complex's geometry, color, and chemical reactivity. chemguide.co.uk

| Oxidation State | Common Ionic Form | Aqueous Solution Color | Redox Character |

| V(+5) | VO₂⁺ (dioxovanadium(V)) | Yellow | Oxidizing Agent |

| V(+4) | VO²⁺ (vanadyl) | Blue | Stable, can be oxidized or reduced |

| V(+3) | V³⁺ | Green | Reducing Agent |

| V(+2) | V²⁺ | Violet | Strong Reducing Agent |

This table summarizes the key properties of common vanadium oxidation states relevant to phosphate complexes. wikipedia.orgchemguide.co.ukyoutube.com

The transition between these oxidation states is often facile. For instance, vanadium(V) compounds can be reduced to generate vanadium(IV) species, and vanadium(II) is readily oxidized by air. wikipedia.orgchemguide.co.uk This redox activity is a hallmark of vanadium chemistry and is exploited in catalysis, where vanadium phosphate materials cycle between V⁴⁺ and V⁵⁺ states. chemguide.co.uk The structure of a dibutyl phosphate complex will adapt to the preferred coordination geometry of the specific vanadium oxidation state present. For example, a complex with V(V) is likely to feature the linear O=V=O axis characteristic of dioxovanadium(V) species. nih.gov

The phosphate group is exceptionally effective at stabilizing various vanadium oxidation states. The strong covalent and ionic character of the V-O-P bond creates a robust framework that can accommodate the different electronic and steric requirements of V(III), V(IV), and V(V) ions. nih.govvu.lt The chemical similarity between the phosphate ((PO₄)³⁻) and vanadate (B1173111) ((VO₄)³⁻) anions allows phosphate to act as an excellent structural surrogate and stabilizing agent for vanadium in high oxidation states. mdpi.com This stability is evident in the vast number of crystalline vanadium phosphate materials that have been isolated and characterized, which serve as catalysts and battery materials. ias.ac.inrsc.orgnih.gov

Formation of Mono-, Multi-Metallic, and Polymeric Vanadium Phosphate Complexes

The interplay between the vanadium oxidation state and the bridging capability of the dibutyl phosphate ligand allows for the construction of a hierarchy of structures.

Mono-metallic Complexes: These complexes contain a single vanadium center. Their formation can be favored by using bulky ancillary ligands that sterically hinder the formation of bridges or by carefully controlling the stoichiometry to prevent polymerization. illinoisstate.edu In such a complex, one or more dibutyl phosphate ligands would coordinate to the lone vanadium ion.

Multi-metallic Complexes: When dibutyl phosphate ligands bridge a limited number of metal centers, discrete multi-metallic (or dinuclear/trinuclear) complexes are formed. researchgate.net These molecular clusters contain a defined number of vanadium atoms linked by phosphate bridges.

Polymeric Complexes: Extensive bridging by the phosphate groups leads to the formation of coordination polymers. nih.govmdpi.com These are extended structures where vanadium centers and dibutyl phosphate ligands repeat to form chains, layers, or three-dimensional networks. ias.ac.in

The dimensionality of polymeric vanadium dibutyl phosphate structures is a direct consequence of the connectivity established by the bridging phosphate ligands.

1D Structures (Chains): If the dibutyl phosphate ligands consistently bridge vanadium centers in a linear fashion, one-dimensional chains of alternating {V-O-P-O} units will form.

2D Structures (Layers): More complex bridging, where a single vanadium center is linked to three or more neighbors through phosphate bridges within a plane, can generate two-dimensional sheets or layers. ias.ac.in Layered vanadium phosphates are a well-known class of materials. ias.ac.in

3D Structures (Frameworks): If the bridging extends in all three dimensions, a 3D framework is created. chemguide.co.uk This results in a porous or dense material where the vanadium ions are interconnected through a network of dibutyl phosphate ligands. The synthesis of such structures often involves specific templates to guide the formation of the desired topology. acs.org

Supramolecular Assembly and Self-Aggregation Phenomena

Hydrogen Bonding Interactions within Vanadium Organophosphate Systems

Hydrogen bonding is a fundamental directional force that governs the crystal engineering of vanadium organophosphate systems. These interactions can occur between various donor and acceptor sites within the structure, including the P–O–H groups of the phosphate ligands, coordinated water molecules, and the oxygen atoms of the vanadyl (V=O) groups or V–O–P bridges. nih.gov The strength and geometry of these hydrogen bonds are critical in determining the dimensionality and topology of the resulting supramolecular framework.

In related metal-organophosphate complexes, the synergistic effect between metal coordination and hydrogen bonding has been shown to significantly enhance binding affinities. For instance, the formation of a hydrogen bond between a bound phosphate and the metal complex can dramatically increase the stability of the association. nih.gov The hydrogen bond distances in such systems are indicative of their strength; for example, a hydrogen bond distance of 1.96 Å has been observed in a cobalt(III) complex with dimethyl phosphate, signifying a strong interaction. nih.gov

Catalytic Applications and Mechanistic Investigations

Homogeneous Catalysis by Dibutyl Hydrogen Phosphate (B84403) Vanadium Complexes

While much of the research focuses on heterogeneous VPO catalysts, the principles of their reactivity can often be extrapolated from and contribute to the understanding of homogeneous systems involving soluble vanadium phosphate species. The use of organic ligands like dibutyl phosphate can influence the solubility and catalytic behavior of the vanadium center.

Oxidation Reactions: Alkanes, Alkenes, Arenes, Alcohols, Aldehydes, Ketones, Sulfur Species

Vanadium phosphate catalysts are renowned for their versatility in oxidation reactions, a characteristic attributed to the ability of vanadium to cycle between different oxidation states (primarily V4+ and V5+). rsc.org

The oxidation of various organic substrates is a key application. Vanadium(V) complexes are recognized as effective catalyst precursors for a wide array of oxidation reactions, including the epoxidation of alkenes and allylic alcohols, hydroxylation of alkanes and arenes, and the oxidation of alcohols to aldehydes and ketones. rug.nl The active species in these reactions is often an oxoperoxovanadium(V) complex, which can be formed in situ from V(IV) precursors in the presence of an oxidant like hydrogen peroxide. rug.nl

Calcined vanadium phosphorus oxide (VPO) has proven to be an active and efficient catalyst for the oxidation of numerous alkanes, such as cyclopentane, cyclohexane, n-hexane, and adamantane, using hydrogen peroxide as a green oxidant. rsc.org The proposed mechanism for these reactions involves a reversible V4+/V5+ redox cycle. rsc.org

Vanadium-based catalysts are also effective in the epoxidation of small-chain alkenes and olefins. mdpi.com For instance, the aerobic oxidation of cyclohexene (B86901) catalyzed by oxovanadium complexes can achieve high selectivity. mdpi.com The mechanism is thought to involve the interaction of a vanadium(V) species with cyclohexenyl-hydroperoxide and cyclohexene to produce the epoxide and an allylic alcohol. mdpi.com

In the realm of arene oxidation, while specific data for dibutyl hydrogen phosphate vanadium salts is scarce, related vanadium phosphate systems have been studied. Novel mesostructured vanadium phosphate phases have shown potential for the functionalization of aromatics. ias.ac.in

The oxidation of alcohols to aldehydes and ketones is another significant application. Vanadium(V) complexes are known to catalyze this transformation. rug.nl

Regarding the oxidation of sulfur species, vanadium-dependent haloperoxidases, which share mechanistic features with VPO catalysts, can catalyze the oxidation of sulfides to sulfoxides. rsc.org

The selective oxidation of n-butane to maleic anhydride (B1165640) is a cornerstone of industrial organic chemistry, and vanadium phosphate catalysts are the commercial standard for this process. researchgate.netwikipedia.orgrsc.org The reaction is highly complex, involving the abstraction of eight hydrogen atoms and the insertion of three oxygen atoms. escholarship.org

The active phase in these catalysts is widely considered to be vanadyl pyrophosphate ((VO)2P2O7), which is typically formed from a vanadyl hydrogen phosphate hemihydrate (VOHPO4·0.5H2O) precursor during activation under reaction conditions. rsc.orgacs.org The synthesis of this precursor is critical, and often involves the use of alcohols, such as isobutanol, as both solvent and reducing agent for a V5+ source like V2O5 in the presence of phosphoric acid. google.com The use of different alcohols can control the morphology and composition of the catalyst precursor. rsc.org

The catalytic performance is sensitive to the catalyst's structure and the reaction conditions. For instance, the presence of steam can influence the P/V ratio on the catalyst surface, which in turn affects activity and selectivity. acs.org

Table 1: Influence of Catalyst Promoters on n-Butane Oxidation This table is for illustrative purposes and synthesizes general findings from the literature. Specific performance data can vary significantly.

| Promoter | Effect on n-Butane Conversion | Effect on Maleic Anhydride Selectivity | Reference |

| Zr | Increase | Increase | researchgate.net |

| Co | Increase | Varies | researchgate.net |

| Ce | Varies | Increase | researchgate.net |

| Zn | Increase | Increase | researchgate.net |

Vanadium phosphate-based catalysts are also effective for the selective oxidation of methanol (B129727) to formaldehyde, a crucial industrial chemical. rsc.orgrsc.orgosti.gov The reaction can proceed via two main pathways: oxidative dehydrogenation and partial oxidation. rsc.org

A chemical looping approach using β-VOPO4 as an oxygen carrier has demonstrated high efficiency. rsc.org In this process, the lattice oxygen of the VOPO4 oxidizes methanol to formaldehyde, resulting in a reduced vanadium phosphate phase (VPO5-x). rsc.orgrsc.org This reduced phase is then re-oxidized with air in a separate step. rsc.orgrsc.org Dispersing the VOPO4 on a support like silica (B1680970) (SiO2) can enhance the utilization of lattice oxygen by improving the dispersion of active sites. rsc.org

The reaction mechanism on supported vanadium oxide catalysts is understood to involve the dissociative chemisorption of methanol to form surface methoxy (B1213986) (V-OCH3) and hydroxyl (support-OH) species. lehigh.edunih.gov The rate-determining step is the scission of a C-H bond in the surface methoxy intermediate. lehigh.edu

Table 2: Products of Methanol Oxidation over VPO-70Si Catalyst Data synthesized from findings reported on VPO-70Si in a fixed bed reactor. rsc.org

| Product | Selectivity (%) |

| Formaldehyde (HCHO) | 45 |

| Carbon Monoxide (CO) | Varies |

| Carbon Dioxide (CO2) | Varies |

Vanadium catalysts have demonstrated the ability to selectively cleave carbon-carbon (C-C) and carbon-oxygen (C-O) bonds, which is particularly relevant for the valorization of biomass, such as lignin (B12514952).

The aerobic oxidative cleavage of vicinal diols to carbonyl compounds can be catalyzed by vanadium aminotriphenolates. This reaction proceeds with high chemoselectivity for a variety of glycols. A novel vanadium-catalyzed one-pot domino reaction of 1,2-diketones with amidines leads to the formation of imides and amides via an oxidative C(CO)-C(CO) bond cleavage. researchgate.net Furthermore, visible-light-active vanadium photocatalysts can achieve the homolytic cleavage of the C-C bond adjacent to a hydroxyl group in unactivated alcohols under ambient conditions. escholarship.org

Vanadium-catalyzed aerobic oxidation of lignin model compounds has been shown to result in the selective oxidative cleavage of the C-C bond between the aryl ring and an adjacent hydroxy-substituted carbon. rsc.org The solvent plays a significant role in directing the reaction pathway, with acetic acid favoring C-C bond cleavage. rsc.org

In addition to C-C cleavage, non-oxidative C-O bond cleavage in lignin model compounds has been achieved using vanadium complexes. nih.gov This reaction is proposed to proceed through a ketyl radical generated by hydrogen atom transfer to a vanadium(V) complex. nih.gov The catalytic cleavage of the C-O bond in 2,6-dimethoxyphenol (B48157) has also been demonstrated using vanadium metal as a catalyst in water, without the need for external hydrogen. frontiersin.org

Carbon-Carbon Bond Formation

While vanadium catalysts are more commonly associated with oxidation reactions, there are instances of their use in C-C bond formation, particularly in the context of oxidative coupling. The formation of cyclopropane (B1198618) derivatives can be achieved through the reaction of a carbene with an alkene in a concerted fashion. youtube.com Although not specific to vanadium phosphate, this highlights a general strategy for C-C bond formation.

Hydrogenation and Dehydrogenation Reactions

Vanadium-based catalysts are also active in hydrogenation and dehydrogenation reactions.

Recent studies have shown that vanadium, typically not considered a hydrogenation catalyst, can be made highly active for this class of reactions. rsc.org By preparing vanadium in a +3 oxidation state, highly dispersed on a support, and with a low coordination number, it can effectively catalyze hydrogenation processes that traditionally rely on precious metals. rsc.org The hydrogenation of aliphatically unsaturated hydrocarbons can be achieved using a catalyst system formed by mixing a hydrocarbon-aluminum compound with a transition metal alkoxide, including those of vanadium. google.com

In the realm of dehydrogenation, vanadium phosphate catalysts have shown promise. They can catalyze the oxidative dehydrogenation (ODH) of light alkanes, such as ethane (B1197151), to produce alkenes like ethylene (B1197577). researchgate.net Catalysts with vanadium in the V4+ state, such as (VO)2P2O7, have been found to be more selective towards ethylene than those containing V5+ phases. researchgate.net The reactivity of vanadium-phosphorus oxide cluster ions towards hydrocarbons like ethane and ethene has been studied, revealing that more complex oxidation processes like ODH require the presence of a vanadium atom. nih.gov

Furthermore, the dehydrogenation of alcohols is another area where vanadium catalysts are active. acs.org

Polymerization Processes

Vanadium-based catalysts, including those containing phosphate moieties, are instrumental in various polymerization processes. While often exhibiting lower activity compared to other transition metal systems like titanium and zirconium, vanadium catalysts offer unique advantages in producing polymers with specific properties. rsc.orgrsc.org They are particularly noted for synthesizing high molecular weight polymers with narrow molecular weight distributions, creating ethene/α-olefin copolymers with high α-olefin incorporation, and producing syndiotactic polypropylene. rsc.orgrsc.org

The catalytic systems for polymerization typically consist of a vanadium compound and an aluminum-containing co-catalyst. alfachemic.com Common vanadium precursors include vanadium tetrachloride (VCl₄), vanadyl trichloride (B1173362) (VOCl₃), vanadyl alkoxides (VO(OR)₃), and vanadium acetylacetonate (B107027) (V(acac)₃). rsc.orgalfachemic.com The performance of these catalysts can be significantly influenced by the choice of ligands and additives, which aim to improve catalyst stability and performance. rsc.org A primary challenge in vanadium-catalyzed polymerization is the deactivation of the catalyst through the reduction of active vanadium species to lower-valent states that are less active or inactive. rsc.orgrsc.org

Research has demonstrated that classical Ziegler-type vanadium catalysts can produce linear polyethylene (B3416737) with high activity. acs.org The single-site nature of some vanadium catalysts is suggested by the uniform molecular weight distribution of the resulting polymers. acs.org For instance, a catalytic system composed of vanadyl acetylacetonate (VO(acac)₂) and trialkyl aluminum can catalyze the polymerization of acetylene (B1199291) to produce polyacetylene films. alfachemic.com Furthermore, vanadium catalysts like vanadium pentoxide are capable of catalyzing the terpolymerization of ethylene, propylene, and dicyclopentadiene. alfachemic.com

Table 1: Characteristics of Vanadium-Catalyzed Polymerization

| Feature | Description | References |

|---|---|---|

| Polymer Types | High molecular weight polymers, ethene/α-olefin copolymers, syndiotactic polypropene, linear polyethylene, polyacetylene. | rsc.orgrsc.orgalfachemic.comacs.org |

| Key Advantages | Narrow molecular weight distribution, high α-olefin incorporation. | rsc.orgrsc.org |

| Common Vanadium Precursors | VCl₄, VOCl₃, VO(OR)₃, V(acac)₃. | rsc.orgalfachemic.com |

| Challenges | Catalyst deactivation via reduction of active vanadium species. | rsc.orgrsc.org |

Asymmetric Catalysis

Vanadium complexes have emerged as effective catalysts in the field of asymmetric synthesis, facilitating the creation of chiral molecules with high enantioselectivity. nih.gov The application of chiral vanadium complexes extends to various reactions, including the oxidation of sulfides, the epoxidation of allylic and homoallylic alcohols, and the synthesis of cyanohydrins. acs.orgnih.gov

Chiral vanadium(salen) complexes, for example, have been successfully used for the asymmetric oxidation of sulfides to sulfoxides. acs.org More recently, a vanadium(IV)(salen) complex was developed for the asymmetric addition of trimethylsilyl (B98337) cyanide to aldehydes, demonstrating higher enantioselectivities than analogous titanium-based systems. acs.org

In the realm of asymmetric epoxidation, vanadium catalysts, particularly those with chiral hydroxamic acid ligands, have shown remarkable efficiency. nih.govorganic-chemistry.org While Sharpless asymmetric epoxidation is highly effective for allylic alcohols, it is less so for homoallylic alcohols. nih.gov To address this, new bishydroxamic acid (BHA) ligands have been designed for vanadium catalysts, enabling the highly enantioselective epoxidation of a wide range of allylic and homoallylic alcohols under mild conditions. nih.govorganic-chemistry.org For instance, a modified BHA ligand in a vanadium-catalyzed system achieved 96% enantiomeric excess (ee) for the epoxidation of homoallylic alcohols. organic-chemistry.org

The versatility of vanadium in asymmetric catalysis is also evident in oxidative coupling reactions. A simple monomeric vanadium species, when combined with a Brønsted or Lewis acid additive, can effect the asymmetric oxidative ortho-ortho coupling of 2-hydroxycarbazoles with excellent conversion and enantioselectivity. upenn.edu The design of chiral ligands, including chiral phosphates and phosphites, is a critical area of research for developing more efficient and selective vanadium-based asymmetric catalysts. rsc.orgrsc.org

Table 2: Examples of Vanadium-Catalyzed Asymmetric Reactions

| Reaction Type | Catalyst System | Substrate | Key Finding | References |

|---|---|---|---|---|

| Cyanohydrin Synthesis | Chiral (salen)VO complex | Aldehydes | Higher enantioselectivity than titanium-based systems. | acs.org |

| Epoxidation | Vanadium with chiral bishydroxamic acid (BHA) ligands | Allylic and homoallylic alcohols | High enantioselectivity (up to 96% ee) for homoallylic alcohols. | nih.govorganic-chemistry.org |

| Oxidative Coupling | Monomeric vanadium species with acid additive | 2-Hydroxycarbazoles | Good to excellent conversion and enantioselectivity. | upenn.edu |

| Sulfide Oxidation | Chiral vanadium(salen) complexes | Sulfides | Asymmetric synthesis of sulfoxides. | acs.org |

Heterogeneous Catalysis Incorporating Dibutyl Hydrogen Phosphate Vanadium Moieties

Supported Vanadium Phosphate Catalysts

Vanadium phosphate (VPO) materials are significant heterogeneous catalysts, most notably used in the industrial oxidation of n-butane to maleic anhydride. bohrium.commdpi.comrsc.org To enhance their performance and surface area, VPO phases are often dispersed on various supports. bohrium.comresearchgate.net Common supports include titania (TiO₂), silica (SiO₂), alumina (B75360) (Al₂O₃), and mesoporous materials like SBA-15. bohrium.comacs.org

The preparation method for these supported catalysts is crucial and significantly influences their final properties, including morphology, crystallinity, and catalytic performance. researchgate.netrsc.orgrsc.org Wet impregnation is a common technique where the support is treated with a solution containing the vanadium and phosphorus precursors. acs.org For example, VPO catalysts supported on silicon carbide have been prepared using a solvothermal method. researchgate.net The use of structure-directing agents, such as poly(acrylic acid-co-maleic acid) or di-block copolymers like poly(styrene-alt-maleic acid), during synthesis can control the morphology and crystallinity of the VPO precursor, leading to improved catalytic activity. rsc.org

The choice of support material also plays a critical role. V₂O₅ supported on the anatase phase of TiO₂ has been shown to be more acidic and exhibit higher activity for the ammoxidation of 3-picoline compared to when supported on rutile TiO₂. acs.org Similarly, mesoporous materials like SBA-15 provide a high surface area for the dispersion of VPO compounds, leading to hybrid catalysts with distinct properties. bohrium.com The interaction between the VPO phase and the support can affect the structure of the active components. For instance, when VPO is supported on ceria (CeO₂), the support influences the structure and properties of the VPO, with P-modified CeO₂ showing higher selectivity for maleic anhydride. researchgate.net

Active Site Characterization and Dispersion Effects

The catalytic activity of supported vanadium phosphate catalysts is intimately linked to the nature of the active sites and the dispersion of the vanadium species on the support surface. acs.org Characterization techniques such as X-ray diffraction (XRD), electron spin resonance (ESR), temperature-programmed desorption (TPD), and Raman spectroscopy are employed to investigate these properties. acs.orgrsc.org

Dispersion, which refers to the distribution of the active vanadium species on the support, is a key factor. Higher dispersion generally leads to better catalytic performance. acs.org Oxygen chemisorption studies have shown that vanadium oxide disperses more effectively on anatase TiO₂ than on rutile TiO₂, which correlates with higher catalytic activity in ammoxidation reactions. acs.org On silica supports, the reducibility of the vanadium phase, which is linked to its dispersion, has been shown to influence the activity in the oxidative dehydrogenation of propane. Highly dispersed vanadium species are often more easily reduced, which can be crucial for catalytic cycles involving redox steps.

The active sites in VPO catalysts are widely considered to be vanadyl pyrophosphate ((VO)₂P₂O₇), which is formed from a vanadyl hydrogen phosphate hemihydrate (VOHPO₄·0.5H₂O) precursor during activation. mdpi.comrsc.orgresearchgate.net The structure of these active sites can be complex, involving various vanadium oxidation states (V³⁺, V⁴⁺, V⁵⁺). mdpi.com The environment surrounding the vanadium cations, as dictated by the support, can have a dramatic effect on their redox properties. researchgate.net However, for some supported vanadia catalysts, the majority of active sites exhibit remarkably similar redox properties and turnover frequencies for reactions like methanol oxidation, regardless of the support used (e.g., ZrO₂, TiO₂, Al₂O₃). researchgate.net This suggests that for certain reactions, the intrinsic properties of the isolated vanadate (B1173111) species may be the dominant factor. researchgate.net

Mechanistic Pathways of Vanadium-Catalyzed Transformations

Redox Mars-van Krevelen Mechanism

The Mars-van Krevelen (MvK) mechanism is a fundamental concept for describing the reaction pathway of many heterogeneous catalytic oxidation reactions, particularly those involving metal oxide catalysts like vanadium oxides. numberanalytics.comnumberanalytics.com Proposed in 1954, this mechanism involves a redox cycle where the catalyst itself participates directly in the reaction. numberanalytics.comresearchgate.net

The MvK mechanism consists of two primary steps:

Reduction of the Catalyst : The reactant molecule (e.g., a hydrocarbon) reacts with oxygen atoms from the lattice of the metal oxide catalyst. This results in the formation of the oxidized product and a reduced catalyst surface (i.e., an oxygen vacancy is created). numberanalytics.comresearchgate.net

Re-oxidation of the Catalyst : The reduced catalyst is then re-oxidized by gaseous oxygen from the reaction atmosphere, replenishing the lattice oxygen and regenerating the active site for the next catalytic cycle. numberanalytics.comresearchgate.net

This mechanism is widely accepted for the selective oxidation of hydrocarbons over vanadium-based catalysts. numberanalytics.comscribd.com For example, in the oxidation of aromatic hydrocarbons or the selective catalytic reduction (SCR) of NOx over V₂O₅-based catalysts, the reaction proceeds via the MvK pathway. numberanalytics.com The catalytic activity is often correlated with the thermodynamic properties of the catalyst's lattice, specifically the energy required to remove an oxygen atom. researchgate.net The ability of vanadium to exist in multiple stable oxidation states (commonly +3, +4, and +5) facilitates this redox cycle, making it an effective component in catalysts that operate via the Mars-van Krevelen mechanism. alfachemic.comcbseacademic.nic.in

Associative Mechanisms

In the context of catalysis by vanadium phosphate complexes derived from dibutyl hydrogen phosphate, associative mechanisms are a key consideration in ligand substitution reactions, which are fundamental to the catalytic cycle. An associative pathway involves the initial binding of a reactant molecule (the incoming ligand) to the vanadium center to form a detectable, discrete intermediate with an increased coordination number. wikipedia.org This is then followed by the dissociation of another ligand, such as a product molecule.

This mechanism is particularly relevant for coordinatively unsaturated metal complexes or those with ligands that can adapt their bonding to the metal. wikipedia.org The formation of a higher coordination intermediate is often the rate-determining step, a characteristic that can be identified by a negative entropy of activation. wikipedia.org For vanadium phosphate catalysts, which can possess various coordination geometries, the potential for associative mechanisms is significant. Factors such as steric crowding around the vanadium center and the electronic saturation of the metal can influence whether a reaction proceeds via an associative or a dissociative pathway. libretexts.org In an associative mechanism, less steric hindrance and the ability of the metal to accommodate additional electrons favor this pathway. libretexts.org

The Eigen-Wilkins mechanism is a well-established model that describes associative substitution reactions in octahedral complexes. It proposes a pre-equilibrium step where the incoming ligand and the metal complex form an encounter complex, followed by the rate-determining step of ligand exchange. wikipedia.org

Reduction-Coupled Oxo Activation (ROA)

A significant mechanistic proposal for VPO catalysts, including those synthesized from dibutyl hydrogen phosphate precursors, is the Reduction-Coupled Oxo Activation (ROA) mechanism. This model was developed through density functional theory (DFT) studies to explain the selective activation and functionalization of n-butane to maleic anhydride. bohrium.com

Contrary to earlier beliefs that focused on the V=O (vanadyl) bonds as the primary active sites, the ROA mechanism posits that the P=O bond on the phosphate moiety is responsible for the initial C-H bond cleavage of the alkane. bohrium.com The key to this mechanism is the cooperative interaction between the phosphate group and an adjacent, highly reducible V⁵⁺ center, linked by a bridging oxygen atom. bohrium.com This arrangement significantly enhances the ability of the P=O group to abstract a proton from the alkane, while the electron is simultaneously transferred to the vanadium center, reducing it from V⁵⁺ to V⁴⁺. bohrium.com This decoupling of proton and electron transfer is a unique feature of the ROA mechanism. bohrium.com

The viability of the ROA pathway has been supported by computational studies showing plausible energy barriers for the entire reaction sequence from n-butane to maleic anhydride. bohrium.com This mechanism provides a new framework for designing selective alkane activation catalysts by focusing on the synergistic effects within mixed metal oxide systems. bohrium.com

Langmuir–Hinshelwood Mechanisms

The kinetics of many heterogeneous catalytic reactions, including those over VPO catalysts derived from dibutyl hydrogen phosphate, are often described using the Langmuir–Hinshelwood (L-H) model. researchgate.netrsc.orgosti.gov This model assumes that the reaction occurs between reactant molecules adsorbed on the catalyst surface. nrel.gov

For a bimolecular reaction, the L-H mechanism typically involves the following steps:

Reversible adsorption of reactants onto vacant active sites on the catalyst surface.

Surface reaction between the adsorbed species, which is often the rate-determining step.

Desorption of the product molecules from the surface, regenerating the active sites. nrel.gov

In the context of n-butane oxidation over VPO catalysts, the L-H model has been applied to correlate kinetic data. researchgate.net For instance, a detailed kinetic study of furfural (B47365) oxidation to maleic anhydride over a VPO catalyst successfully employed an L-H model, demonstrating that the reaction proceeds through parallel pathways to either maleic anhydride or carbon oxides. rsc.org The dependence of the reaction rate on the concentration of reactants and products can provide insights into the surface chemistry. For example, inhibition of the reaction by one of the reactants or products, as accounted for in some kinetic models, suggests competitive adsorption for the active sites. researchgate.net

It is important to note that the classical L-H model is based on idealized assumptions, such as a uniform surface and immobile adsorbates, which may not hold true for real catalyst systems. osti.govnrel.gov More nuanced approaches consider the mobility of adsorbates and the dependence of the reaction rate on the density of active sites. researchgate.netosti.gov

Radical vs. Ionic Pathways in Oxidation Reactions

The oxidation of hydrocarbons over vanadium phosphate catalysts can proceed through either radical or ionic pathways, and discerning between these is crucial for understanding and controlling selectivity. The nature of the active sites and the reaction conditions play a significant role in determining the dominant pathway.

In the oxidation of n-butane to maleic anhydride, the initial activation of the C-H bond is a critical step. The ROA mechanism, for instance, involves a hydrogen atom transfer, which has radical character, as the electron is transferred to the vanadium center. bohrium.com Some studies suggest that V⁵⁺ species are kinetically significant for the formation of maleic anhydride, potentially playing a role in the initial hydrogen abstraction from n-butane, which is the rate-determining step. nih.gov This points towards a pathway where the catalyst facilitates the formation of substrate radicals.

Intermediates and Transition State Analysis

The catalytic cycle of hydrocarbon oxidation over VPO catalysts involves a series of intermediates and transition states. While direct observation of these transient species is challenging, computational studies and analogies with related systems provide significant insights.

For phosphate ester hydrolysis, a reaction with mechanistic similarities to aspects of VPO catalysis, the transition state is often described as a pentavalent trigonal bipyramidal (TBPY-5) geometry. nih.govresearchgate.net Vanadium compounds are known to form stable pentacoordinate complexes that can act as transition state analogues for phosphoryl transfer reactions. acs.orgnih.gov Shape analysis of vanadium-protein complexes has shown that the geometry around the vanadium atom is best described as a distorted trigonal bipyramid, which is considered the ideal geometry for the transition state of phosphate ester hydrolysis. nih.gov

In the context of the ROA mechanism for n-butane oxidation, DFT calculations have been used to map out the entire reaction pathway, identifying the structures of various intermediates and the corresponding transition states. bohrium.com These calculations help to determine the energy barriers for each step of the reaction, providing a detailed picture of the catalytic cycle at a molecular level. The intermediates in the proposed pathway from n-butane to maleic anhydride include various oxygenated hydrocarbon species adsorbed on the catalyst surface.

The table below summarizes key aspects of the mechanistic steps discussed:

| Mechanistic Aspect | Description | Key Species/States | Supporting Evidence |

| Associative Mechanism | Ligand substitution via an intermediate with an increased coordination number. | Pentacoordinate vanadium intermediate | Kinetic studies (negative activation entropy), theoretical models (Eigen-Wilkins). wikipedia.org |

| ROA Mechanism | C-H activation by a P=O group coupled with reduction of an adjacent V⁵⁺ center. | P=O, V⁵⁺, V⁴⁺ | DFT calculations showing low activation barriers. bohrium.com |

| Langmuir-Hinshelwood | Surface reaction between adsorbed reactants. | Adsorbed butane (B89635), adsorbed oxygen | Correlation of kinetic data for oxidation reactions. researchgate.netrsc.org |

| Transition State | High-energy, transient species, often with a trigonal bipyramidal geometry. | Pentavalent vanadium species | Computational studies, analysis of transition state analogues. nih.govacs.org |

Kinetic Studies and Reaction Rate Determination

Kinetic studies of VPO catalysts are essential for reactor design and for elucidating reaction mechanisms. The rate of n-butane oxidation to maleic anhydride is influenced by several factors, including the catalyst composition (P/V ratio), the partial pressures of reactants (butane and oxygen), and the reaction temperature. researchgate.net

Kinetic models for n-butane oxidation over VPO catalysts are often complex, reflecting the intricate reaction network that includes the desired partial oxidation to maleic anhydride and the undesired complete oxidation to carbon oxides. An eight-parameter model has been used to correlate kinetic data, which accounts for the inhibition of the reaction by both butane and maleic anhydride. researchgate.net This suggests that these species compete for active sites on the catalyst surface.

Time-resolved in-situ X-ray absorption spectroscopy has provided crucial insights, showing that the rate of maleic anhydride formation is proportional to the rate of decay of V⁵⁺ species in the catalyst. nih.gov This directly implicates V⁵⁺ in the rate-determining step for the production of the desired product.

The table below presents a summary of kinetic parameters and observations from studies on VPO catalysts, which are relevant to systems derived from dibutyl hydrogen phosphate precursors.

| Parameter | Observation/Value | Reaction Context | Reference |

| Catalyst Activity | A VPO catalyst with a P/V ratio of 1.0 was found to be approximately twice as active as one with a P/V ratio of 1.1. | n-Butane Oxidation | researchgate.net |

| Reaction Order | The reaction rate can show a complex dependence on reactant concentrations, often modeled by Langmuir-Hinshelwood kinetics. | General Heterogeneous Catalysis | researchgate.netrsc.org |

| Inhibition | The reaction rate is inhibited by both n-butane and the product, maleic anhydride. | n-Butane Oxidation | researchgate.net |

| Kinetically Significant Species | The rate of maleic anhydride formation is proportional to the rate of V⁵⁺ reduction. | n-Butane Oxidation | nih.gov |

| Apparent Activation Energy | For furfural oxidation, a higher apparent activation energy for partial oxidation compared to complete oxidation was observed, favoring selectivity to maleic anhydride at higher temperatures. | Furfural Oxidation | rsc.org |

These kinetic findings underscore the dynamic nature of the VPO catalyst surface under reaction conditions and highlight the critical role of the vanadium oxidation state in controlling both activity and selectivity.

Theoretical and Computational Studies of Dibutyl Hydrogen Phosphate Vanadium Systems

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are central to the theoretical study of vanadium complexes. researchgate.netnih.gov DFT has proven to be a reliable method for investigating the geometry, electronic properties, and reactivity of transition metal compounds, including those of vanadium. researchgate.netnih.gov The selection of appropriate exchange-correlation functionals, such as B3LYP or PBE0, and suitable basis sets is crucial for obtaining results that correlate well with experimental data. researchgate.netnih.gov These computational approaches allow for a detailed exploration of the fundamental interactions governing the properties of dibutyl hydrogen phosphate (B84403) vanadium systems.

Prediction of Molecular Geometries and Electronic Structures

DFT is extensively used to predict the three-dimensional arrangement of atoms in vanadium complexes and their electronic characteristics. scispace.com The process begins with geometry optimization, where computational methods calculate the lowest energy structure, predicting bond lengths and angles. nih.gov For vanadium complexes, this helps determine the coordination number and geometry around the vanadium center, which is often a distorted octahedral or square pyramidal shape. nih.govresearchgate.net For instance, DFT calculations can accurately model the coordination of the dibutyl hydrogen phosphate ligand to the vanadium ion, likely through the phosphoryl oxygen atoms.

Once the geometry is optimized, the electronic structure can be analyzed. This includes calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govscispace.com The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. nih.gov Furthermore, analyses like Natural Bond Orbital (NBO) can provide detailed insights into donor-acceptor interactions and charge transfer between the vanadium metal center and the dibutyl hydrogen phosphate ligand. researchgate.net

Below is a table showing representative data that can be obtained from DFT calculations for vanadium complexes, illustrating the types of structural parameters predicted.

| Parameter | Description | Typical Calculated Value Range |

| V=O Bond Length | The distance between the vanadium atom and a terminal oxo ligand. | 1.58 - 1.66 Å |

| V-O (Ligand) Bond Length | The distance between the vanadium atom and an oxygen atom of a coordinating ligand like phosphate. | 1.80 - 2.10 Å |

| O-V-O Bond Angle | The angle between two oxygen atoms coordinated to the vanadium center. | 90° - 110° (for octahedral geometry) |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | 1.5 - 4.0 eV |

| This table is illustrative, based on typical values for various vanadium complexes as reported in computational chemistry literature. |

Energy Landscapes and Reaction Pathways

A significant application of DFT is the mapping of potential energy surfaces to elucidate reaction mechanisms. researchgate.net By calculating the energies of reactants, products, and transition states, researchers can construct a detailed energy landscape for a chemical reaction. rsc.org For vanadium-catalyzed processes, this allows for the identification of the most likely reaction pathway. researchgate.net

For example, in a catalytic oxidation reaction, DFT can be used to compare different proposed mechanisms, such as a direct oxygen transfer from a vanadium-peroxo species to a substrate. rug.nl The calculations would involve locating the transition state structure for each proposed step and determining its energy barrier. rsc.org The pathway with the lowest energy barrier is generally considered the most favorable. rsc.org This analysis provides critical information on reaction kinetics and helps explain how the catalyst facilitates the transformation.

Elucidation of Catalyst Active Sites and Intermediates

Computational studies are instrumental in identifying the precise nature of the catalytically active site and the transient intermediates that form during a reaction. rug.nlchemrxiv.org In systems involving vanadium phosphate catalysts, which are used in industrial oxidations, the active phase can be complex and dynamic. mdpi.comresearchgate.net DFT calculations can model different potential active species, such as isolated monomeric or dimeric vanadyl species on a support, and evaluate their reactivity. chemrxiv.orgrsc.org

By simulating the interaction of reactants with these proposed sites, researchers can determine which structures are capable of binding and activating the substrate molecules. chemrxiv.org Furthermore, the structures and stabilities of reaction intermediates can be calculated, providing a step-by-step view of the catalytic cycle. researchgate.net This knowledge is crucial for understanding structure-reactivity relationships and for the rational design of more efficient catalysts. rsc.org

Molecular Modeling of Ligand-Metal Interactions

Molecular modeling encompasses a range of computational techniques used to study the interaction between a ligand, such as dibutyl hydrogen phosphate, and a metal ion like vanadium. nih.gov These interactions are fundamental to the structure and function of the resulting complex. The primary binding in this system occurs between the oxygen atoms of the phosphate group and the vanadium center. researchgate.net

Computational models can quantify the strength of this binding and describe its nature, whether it is primarily electrostatic or involves significant covalent character. acs.orgresearchgate.net Methods like Atoms in Molecules (AIM) analysis can be used to probe the electron density distribution and characterize the chemical bonds. acs.org Understanding these interactions is key to predicting the stability of the complex and its behavior in different chemical environments, such as in solution during solvent extraction processes.

Simulation of Spectroscopic Properties (e.g., NMR chemical shifts)

A powerful application of computational chemistry is the prediction of spectroscopic properties, which can then be compared directly with experimental data to validate theoretical models. researchgate.net For vanadium systems, the simulation of ⁵¹V Nuclear Magnetic Resonance (NMR) parameters is particularly valuable. researchgate.nettu-darmstadt.de DFT methods can be used to calculate the magnetic shielding tensor for the vanadium nucleus in a given molecular geometry. tu-darmstadt.de From this, key NMR observables like the isotropic chemical shift (δ_iso) and the parameters describing anisotropy can be determined. tu-darmstadt.dedntb.gov.ua

These calculations have shown that NMR parameters, especially the chemical shift anisotropy, are highly sensitive to the coordination environment and protonation state of the vanadium center. researchgate.net It has been found that the V=O bond length is often a dominant geometric parameter that correlates with the ⁵¹V chemical shift. researchgate.net Molecular dynamics (MD) simulations can also be employed to calculate NMR relaxation parameters, providing further insight into the complex's behavior and interaction with its environment. mdpi.com

The following interactive table illustrates the correlation that can be established between a calculated geometric parameter and a simulated spectroscopic property for a series of related vanadium complexes.

| Complex Model | Calculated V=O Bond Length (Å) | Calculated ⁵¹V Isotropic Chemical Shift (ppm) |

| Model A | 1.59 | -520 |

| Model B | 1.61 | -555 |

| Model C | 1.63 | -580 |

| Model D | 1.65 | -610 |

| This table presents hypothetical but representative data demonstrating the trend where a lengthening of the V=O bond correlates with a downfield shift (more negative ppm value) in the calculated ⁵¹V NMR signal, a principle supported by DFT studies on vanadate (B1173111) complexes. |

Computational Insights into Synergistic Effects in Extraction Processes

Solvent extraction is a key technology for separating and purifying metals, and its efficiency can often be dramatically improved by using a combination of extractants, a phenomenon known as synergism. researchgate.netcapes.gov.br Computational modeling provides a molecular-level lens to understand why these synergistic effects occur in the extraction of vanadium with organophosphorus compounds like dibutyl hydrogen phosphate.

In a typical synergistic system, an acidic extractant (like dibutyl hydrogen phosphate) and a neutral or solvating extractant work together. researchgate.net The acidic extractant coordinates with the vanadium ion, neutralizing its charge, while the neutral extractant can displace remaining water molecules from the vanadium's coordination sphere. researchgate.net This process results in the formation of a more hydrophobic (less water-soluble) and organophilic (more oil-soluble) complex, which transfers more readily into the organic solvent phase. researchgate.netcapes.gov.br

Computational studies, such as DFT calculations, can model the structures of these mixed-ligand complexes. acs.orgresearchgate.net By calculating the binding energies and the thermodynamics of the extraction process, these models can explain the enhanced stability of the synergistic complex in the organic phase. acs.org This allows researchers to rationalize the choice of extractant pairs and optimize conditions for efficient vanadium separation.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of "Dibutyl hydrogen phosphate (B84403), vanadium salt" in solution. By probing the magnetic properties of specific atomic nuclei, detailed information about the chemical environment, connectivity, and speciation can be obtained.

51V NMR for Vanadium Speciation and Electronic Environment

Vanadium-51 NMR is particularly informative for studying vanadium complexes due to the high natural abundance (99.75%) and sensitivity of the ⁵¹V nucleus. udel.edu The chemical shifts in ⁵¹V NMR are highly sensitive to the oxidation state, coordination number, and the nature of the ligands bound to the vanadium center, spanning a wide range of over 2500 ppm. This sensitivity allows for the differentiation of various vanadium species that may exist in equilibrium in solution.

For "Dibutyl hydrogen phosphate, vanadium salt," ⁵¹V NMR can be used to determine the predominant vanadium species present. For instance, in aqueous solutions, vanadium(V) can exist as various vanadate (B1173111) oligomers, each with a characteristic chemical shift. The binding of dibutyl hydrogen phosphate to the vanadium center will induce a change in the electronic environment of the vanadium nucleus, resulting in a distinct chemical shift compared to the free vanadate ions. The observation of a single resonance would suggest the presence of a single dominant species, while multiple signals would indicate a mixture of species or the presence of different coordination isomers. The chemical shift values for vanadate complexes with oxygen-donor ligands, such as phosphates, typically fall within a specific region of the ⁵¹V NMR spectrum, and the precise value can provide insights into the coordination geometry (e.g., tetrahedral vs. octahedral) of the vanadium center. nih.gov

31P NMR for Phosphorus Environment and Linkage Status

Phosphorus-31 NMR is an indispensable technique for characterizing the phosphate moiety of the compound. The ³¹P nucleus has a natural abundance of 100% and is highly sensitive, yielding sharp signals that are indicative of the local chemical environment. The chemical shift of the phosphorus atom in dibutyl hydrogen phosphate is influenced by factors such as protonation state, ion-pair formation, and coordination to a metal center. researchgate.netmdpi.com

In the case of "this compound," the coordination of the phosphate group to the vanadium ion will cause a significant change in the ³¹P chemical shift compared to the free dibutyl hydrogen phosphate ligand. This coordination shift provides direct evidence of the V-O-P linkage. The magnitude of this shift can offer information about the strength and nature of the vanadium-phosphate bond. Furthermore, if multiple vanadium-dibutyl phosphate species are present in solution, they may give rise to distinct ³¹P NMR signals, allowing for their identification and quantification. The coupling between the ³¹P and ⁵¹V nuclei, if observed, would provide unambiguous proof of a direct bond between the phosphorus and vanadium atoms.

1H NMR for Ligand Proton Environments

The coordination of the dibutyl phosphate ligand to the vanadium center can lead to changes in the chemical shifts of the butyl group protons, particularly those on the alpha and beta carbons relative to the phosphate oxygen. These changes, though often smaller than those observed in ⁵¹V or ³¹P NMR, can provide supporting evidence for the formation of the vanadium-phosphate complex. The integration of the proton signals can be used to confirm the stoichiometry of the ligand in the complex.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Vanadium Oxidation States

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that is highly sensitive to species with unpaired electrons. This makes it an ideal method for studying vanadium complexes in oxidation states other than the diamagnetic V(V). The most common paramagnetic oxidation state for vanadium is V(IV), which exists as the vanadyl ion (VO²⁺) and has a d¹ electron configuration.

Vibrational Spectroscopy: FT-IR and Raman Spectroscopy

Fourier Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are powerful for identifying the functional groups present in "this compound" and for gaining insight into the coordination of the ligand to the metal center.

The FT-IR and Raman spectra of the compound will exhibit characteristic bands corresponding to the vibrations of the dibutyl phosphate ligand and the vanadium-oxygen bonds. Key vibrational modes to be expected are:

P-O and P=O stretching vibrations: The frequencies of these vibrations in the phosphate group are sensitive to coordination with the vanadium ion. A shift in the P=O stretching frequency to a lower wavenumber upon complexation is indicative of the coordination of the phosphoryl oxygen to the vanadium center.

V-O stretching vibrations: The presence of strong bands in the low-frequency region (typically below 1000 cm⁻¹) can be attributed to the stretching vibrations of the vanadium-oxygen bonds, providing direct evidence of the V-O-P linkage and the presence of any V=O (vanadyl) groups.

C-H stretching and bending vibrations: These bands, originating from the butyl groups of the ligand, will also be present in the spectra.

The table below summarizes some of the expected vibrational frequencies for key functional groups.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |